An In-Depth Technical Guide to Boc-Lys(Boc)-OSu: A Cornerstone Reagent for Amine Modification and Peptide Synthesis
An In-Depth Technical Guide to Boc-Lys(Boc)-OSu: A Cornerstone Reagent for Amine Modification and Peptide Synthesis
This guide provides a comprehensive technical overview of Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Lys(Boc)-OSu. It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in peptide synthesis, bioconjugation, and the development of complex molecular architectures. This document delves into the core chemical principles, practical applications, and proven methodologies associated with Boc-Lys(Boc)-OSu, grounding its claims in established scientific literature.
Introduction: The Strategic Importance of Boc-Lys(Boc)-OSu
In the landscape of modern synthetic organic chemistry, precise control over reactive functional groups is paramount. Boc-Lys(Boc)-OSu has emerged as a pivotal reagent, particularly in applications demanding the selective modification of primary amines.[1] Its utility is most pronounced in the field of peptide synthesis, where it serves as a protected building block for the incorporation of lysine residues.[1][][3] The strategic placement of two tert-butyloxycarbonyl (Boc) protecting groups on both the α- and ε-amino functionalities of L-lysine, combined with the activation of the carboxyl terminus as an N-hydroxysuccinimide (NHS) ester, provides a powerful tool for chemists.[1] This unique architecture allows for efficient and controlled peptide bond formation while preventing unwanted side reactions.[1][] Beyond traditional peptide synthesis, its applications extend to bioconjugation, protein modification, and the construction of intricate lysine-derived molecular scaffolds.[1][]
Chemical Structure and Physicochemical Properties
The precise molecular architecture of Boc-Lys(Boc)-OSu is fundamental to its reactivity and utility. A thorough understanding of its structure and properties is essential for its effective application in experimental design.
Molecular Structure
The systematic name for Boc-Lys(Boc)-OSu is (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate.[1][] This nomenclature precisely describes its constituent parts: an L-lysine core, two Boc protecting groups, and an NHS ester at the carboxyl terminus. The molecule maintains the natural L-configuration at the α-carbon, which is crucial for preserving the biological activity of the resulting peptides.[1]
Caption: Chemical structure of Boc-Lys(Boc)-OSu.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Lys(Boc)-OSu is provided in the table below. These parameters are critical for accurate stoichiometric calculations, determining appropriate solvent systems, and ensuring long-term stability.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₃N₃O₈ | [1][5] |
| Molecular Weight | 443.5 g/mol | [1][5] |
| Appearance | White to off-white solid/powder | [1][] |
| CAS Number | 30189-36-7 | [1][5] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [1] |
| Optical Activity | [α]20/D −25.5±1.5°, c = 1% in DMF |
Synthesis and Quality Control
The synthesis of Boc-Lys(Boc)-OSu is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Synthetic Pathway
The synthesis typically involves two key steps:
-
Protection of Lysine: L-lysine is first reacted with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium bicarbonate or triethylamine.[1][6][7] This step introduces the Boc protecting groups onto both the α- and ε-amino groups, yielding Boc-Lys(Boc)-OH.[1][6]
-
NHS Ester Formation: The resulting di-protected lysine, Boc-Lys(Boc)-OH, is then activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly dicyclohexylcarbodiimide (DCC).[1] This forms the desired Boc-Lys(Boc)-OSu and a dicyclohexylurea (DCU) byproduct, which can be removed by filtration.
Caption: Synthetic workflow for Boc-Lys(Boc)-OSu.
Quality Specifications and Supplier Information
The purity of Boc-Lys(Boc)-OSu is critical for its successful application, particularly in GMP environments. A variety of chemical suppliers offer this reagent with different purity grades. It is imperative to obtain a Certificate of Analysis (CoA) for each batch to verify its identity and purity.
| Supplier | Purity Specification | Notes |
| Sigma-Aldrich (Merck) | ≥97.0% (calculated based on dry substance, C/N) | Provides access to batch-specific CoAs.[8] |
| BOC Sciences | ≥ 99% (HPLC) | Offers GMP grade manufacturing capabilities.[8] |
Core Applications and Methodologies
The unique chemical properties of Boc-Lys(Boc)-OSu make it a highly effective reagent in several key areas of chemical biology and drug discovery.
Solid-Phase Peptide Synthesis (SPPS)
Boc-Lys(Boc)-OSu is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS).[9][10] In this methodology, the Boc group serves as a temporary protecting group for the α-amino group, which is cleaved at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[1][9][10]
The Causality Behind Experimental Choices in Boc-SPPS:
-
Orthogonal Protection: The Boc groups on the lysine side chain are stable to the TFA used for α-amino deprotection, ensuring the side chain remains protected throughout the synthesis. This orthogonality is a fundamental principle of successful SPPS.
-
NHS Ester Reactivity: The NHS ester provides a highly reactive "activated" carboxyl group that readily couples with the free N-terminal amine of the growing peptide chain on the solid support.[1] This reaction proceeds efficiently under mild conditions, minimizing the risk of racemization.[11]
-
Resin Preparation: The peptide-resin with a free N-terminal amine is washed thoroughly with a suitable solvent, such as dichloromethane (DCM).
-
Deprotection (if necessary): If the N-terminus is Boc-protected, it is deprotected using a solution of 25-50% TFA in DCM for approximately 15-30 minutes.[10] The resin is then washed with DCM and a neutralization solution (e.g., 5% diisopropylethylamine in DCM).
-
Coupling Reaction: A solution of Boc-Lys(Boc)-OSu (typically 2-4 equivalents relative to the resin substitution) in a suitable solvent like DMF or DCM is added to the deprotected peptide-resin.
-
Reaction Monitoring: The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.
-
Washing: Upon completion, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
Bioconjugation and Protein Modification
The high reactivity and selectivity of the NHS ester towards primary amines make Boc-Lys(Boc)-OSu a valuable tool for bioconjugation.[1][] It can be used to introduce a protected lysine residue onto a protein or other biomolecule. The ε-amino group of the introduced lysine can then be selectively deprotected and further modified.
Sources
- 1. Buy Boc-Lys(Boc)-OSu | 30189-36-7 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 5. 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | C20H33N3O8 | CID 13875534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. chempep.com [chempep.com]
- 11. nbinno.com [nbinno.com]
